4-Bromo-2-(heptyloxy)phenol
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Overview
Description
4-Bromo-2-(heptyloxy)phenol is an organic compound characterized by the presence of a bromine atom, a heptyloxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(heptyloxy)phenol typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.
Etherification: The next step involves the etherification of 4-bromophenol with heptyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(heptyloxy)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives of the phenol.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated phenols.
Scientific Research Applications
4-Bromo-2-(heptyloxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(heptyloxy)phenol involves its interaction with various molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Lacks the heptyloxy group, making it less hydrophobic.
2-Heptyloxyphenol: Lacks the bromine atom, affecting its reactivity.
4-Bromo-2-methoxyphenol: Contains a methoxy group instead of a heptyloxy group, affecting its solubility and reactivity.
Uniqueness
4-Bromo-2-(heptyloxy)phenol is unique due to the presence of both a bromine atom and a heptyloxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-heptoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-2-3-4-5-6-9-16-13-10-11(14)7-8-12(13)15/h7-8,10,15H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMRTRDCQIIXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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